Octapeptin C1

Catalog No.
S537949
CAS No.
59217-95-7
M.F
C50H87N13O10
M. Wt
1030.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octapeptin C1

CAS Number

59217-95-7

Product Name

Octapeptin C1

IUPAC Name

N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide

Molecular Formula

C50H87N13O10

Molecular Weight

1030.3 g/mol

InChI

InChI=1S/C50H87N13O10/c1-7-31(6)13-14-33(64)28-42(65)56-34(15-20-51)44(67)60-38-19-24-55-43(66)39(25-29(2)3)61-46(69)36(17-22-53)57-45(68)35(16-21-52)59-49(72)40(26-30(4)5)62-50(73)41(27-32-11-9-8-10-12-32)63-47(70)37(18-23-54)58-48(38)71/h8-12,29-31,33-41,64H,7,13-28,51-54H2,1-6H3,(H,55,66)(H,56,65)(H,57,68)(H,58,71)(H,59,72)(H,60,67)(H,61,69)(H,62,73)(H,63,70)

InChI Key

LXJHAXOSIOZDMJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O

Solubility

Soluble in DMSO

Synonyms

Antibiotic 333-25, Bu 2470, Bu 2470 A, Bu 2470 B1, Bu 2470 B2a, Bu 2470 B2b, Bu-1880, EM 49, octapeptin, octapeptin A1, octapeptin A2, octapeptin A3, octapeptin A4, octapeptin antibiotics, octapeptin B1, octapeptin B2, octapeptin B3, octapeptin B4, octapeptin C, octapeptin C1, octapeptin D, octapeptin D1, octapeptin D2, octapeptin D3, octapeptin D4, octapeptin tetrahydrochloride, Y-849r

Canonical SMILES

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O

Description

The exact mass of the compound Octapeptin C1 is 1029.67 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Lipopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Octapeptin C1 is a member of the octapeptin family, which comprises cyclic lipopeptides that exhibit significant antibacterial properties, particularly against Gram-negative bacteria. The octapeptins were first discovered in the 1970s but have gained renewed interest due to the rising prevalence of antibiotic-resistant strains. Octapeptin C1 is characterized by its unique cyclic heptapeptide core, which is linked to a fatty acyl tail. The structure includes several D-amino acids, contributing to its stability and activity against resistant bacteria .

The chemical structure of octapeptin C1 features an N-terminal β-hydroxyl fatty acyl group, which varies in length and branching across different octapeptins. This structural diversity is crucial for its interaction with bacterial membranes, enhancing its antimicrobial efficacy .

Involving octapeptin C1 primarily focus on its synthesis and interactions with bacterial membranes. The mode of action involves the disruption of the bacterial cell membrane, leading to cell lysis. This mechanism includes the binding of octapeptin C1 to lipid A components of the bacterial outer membrane, similar to polymyxins. The presence of divalent cations such as calcium can influence this interaction by altering membrane stability .

Recent studies have also explored the chemical synthesis of octapeptins, which involves coupling various amino acids and fatty acids to recreate the natural product. These syntheses have provided insights into the structure-activity relationship of octapeptin C1 and its analogs .

Octapeptin C1 exhibits potent antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. Its minimum inhibitory concentrations (MIC) demonstrate effectiveness comparable to existing antibiotics like polymyxin B, particularly against pathogens such as Pseudomonas aeruginosa and Escherichia coli . The polycationic nature of octapeptin C1 at physiological pH enhances its ability to disrupt negatively charged bacterial membranes.

Moreover, studies indicate that octapeptins may possess additional mechanisms beyond membrane disruption, potentially involving interactions with ribosomal RNA and inhibition of key metabolic enzymes .

The synthesis of octapeptin C1 can be achieved through both natural extraction from producing organisms and total chemical synthesis. The latter method has been developed to allow for more controlled variations in structure, enabling researchers to create analogs with enhanced properties.

  • Natural Extraction: Octapeptin C1 is typically isolated from Bacillus circulans cultures, where it is produced as part of a complex mixture of related peptides .
  • Chemical Synthesis: Recent advancements in organic chemistry have enabled the total synthesis of octapeptins using solid-phase peptide synthesis techniques. This approach allows for precise control over amino acid sequences and modifications, facilitating the study of structure-activity relationships .

Octapeptin C1 holds promise as a therapeutic agent in treating infections caused by extensively drug-resistant Gram-negative bacteria. Its unique mode of action makes it a candidate for further development in antibiotic therapies amid growing concerns over antibiotic resistance . Potential applications include:

  • Antibiotic Therapy: Treatment for infections caused by resistant strains.
  • Research Tool: Used in studies exploring bacterial resistance mechanisms and membrane biology.

Interaction studies of octapeptin C1 have focused on its binding affinity to bacterial membranes and its effects on membrane integrity. These studies utilize techniques such as:

  • Fluorescence spectroscopy: To observe binding interactions between octapeptin C1 and lipid membranes.
  • Electron microscopy: To visualize morphological changes in bacterial cells upon treatment with octapeptins.

Such studies confirm that octapeptin C1 effectively disrupts membrane integrity, leading to cell death .

Octapeptin C1 is closely related to other cyclic lipopeptides, particularly polymyxins and other members of the octapeptin family. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeActivity ProfileUnique Features
Octapeptin C1Cyclic lipopeptideEffective against Gram-negative bacteriaUnique amino acid composition; lower charge density
Polymyxin BCyclic lipopeptideBroad-spectrum against Gram-negativeHigher positive charge; more prone to resistance
Battacin (Octapeptin B5)Cyclic lipopeptideActive against resistant strainsSimilar structure but different amino acid sequence

Similar Compounds

  • Polymyxin B
  • Battacin (Octapeptin B5)
  • Octapeptin A
  • Colistin

These compounds share structural similarities but differ in their specific amino acid sequences and biological activities, making octapeptin C1 a distinct candidate for further research in antibiotic development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

1029.67

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Velkov T, Roberts KD, Li J. Rediscovering the octapeptins. Nat Prod Rep. 2017 Mar 17;34(3):295-309. doi: 10.1039/c6np00113k. Review. PubMed PMID: 28180225; PubMed Central PMCID: PMC5802877.

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